molecular formula C10H8BrN3O B13874873 N-(8-bromoquinazolin-4-yl)acetamide

N-(8-bromoquinazolin-4-yl)acetamide

Cat. No.: B13874873
M. Wt: 266.09 g/mol
InChI Key: KCZLXPFYDSKWLM-UHFFFAOYSA-N
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Description

N-(8-bromoquinazolin-4-yl)acetamide: is a chemical compound with the molecular formula C10H8BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-bromoquinazolin-4-yl)acetamide typically involves the bromination of quinazoline followed by acylation. One common method involves the reaction of 8-bromoquinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and acetic anhydride.

Chemical Reactions Analysis

Types of Reactions

N-(8-bromoquinazolin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated derivative, while oxidation might produce a quinazoline N-oxide .

Scientific Research Applications

Chemistry

In chemistry, N-(8-bromoquinazolin-4-yl)acetamide is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom in the quinazoline ring enhances its biological activity, making it a candidate for drug development .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of N-(8-bromoquinazolin-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(2-bromoquinazolin-4-yl)acetamide
  • N-(8-chloroquinazolin-4-yl)acetamide

Uniqueness

N-(8-bromoquinazolin-4-yl)acetamide is unique due to the presence of the bromine atom at the 8-position of the quinazoline ring. This specific substitution pattern enhances its reactivity and biological activity compared to other similar compounds. The bromine atom can participate in various chemical reactions, making it a versatile intermediate for synthesizing new derivatives .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

N-(8-bromoquinazolin-4-yl)acetamide

InChI

InChI=1S/C10H8BrN3O/c1-6(15)14-10-7-3-2-4-8(11)9(7)12-5-13-10/h2-5H,1H3,(H,12,13,14,15)

InChI Key

KCZLXPFYDSKWLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=NC2=C1C=CC=C2Br

Origin of Product

United States

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